4-bromo-2-{2-[(2-tert-butylphenoxy)acetyl]carbohydrazonoyl}phenyl 4-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-{2-[(2-tert-butylphenoxy)acetyl]carbohydrazonoyl}phenyl 4-bromobenzoate is a complex organic compound characterized by its unique structure, which includes bromine atoms, tert-butylphenoxy groups, and hydrazinylidene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-{2-[(2-tert-butylphenoxy)acetyl]carbohydrazonoyl}phenyl 4-bromobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the hydrazinylidene intermediate: This step involves the reaction of 2-tert-butylphenoxyacetic acid with hydrazine under controlled conditions to form the hydrazinylidene intermediate.
Bromination: The intermediate is then brominated using bromine or a bromine-containing reagent to introduce the bromine atoms into the structure.
Esterification: The final step involves the esterification of the brominated intermediate with 4-bromobenzoic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-{2-[(2-tert-butylphenoxy)acetyl]carbohydrazonoyl}phenyl 4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives or other substituted products.
Scientific Research Applications
Chemistry
In chemistry, 4-bromo-2-{2-[(2-tert-butylphenoxy)acetyl]carbohydrazonoyl}phenyl 4-bromobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its bromine atoms make it suitable for use in radiolabeling studies.
Medicine
In medicine, the compound’s potential therapeutic properties are being investigated. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-2-{2-[(2-tert-butylphenoxy)acetyl]carbohydrazonoyl}phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[4-bromo-2-[(E)-[[2-(2-tert-butylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate: Similar structure but with a chlorine atom instead of a bromine atom.
[4-bromo-2-[(E)-[[2-(2-tert-butylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-fluorobenzoate: Similar structure but with a fluorine atom instead of a bromine atom.
Uniqueness
The uniqueness of 4-bromo-2-{2-[(2-tert-butylphenoxy)acetyl]carbohydrazonoyl}phenyl 4-bromobenzoate lies in its specific combination of functional groups and bromine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H24Br2N2O4 |
---|---|
Molecular Weight |
588.3 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(2-tert-butylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C26H24Br2N2O4/c1-26(2,3)21-6-4-5-7-23(21)33-16-24(31)30-29-15-18-14-20(28)12-13-22(18)34-25(32)17-8-10-19(27)11-9-17/h4-15H,16H2,1-3H3,(H,30,31)/b29-15+ |
InChI Key |
IMGLJLUGYOFZTN-WKULSOCRSA-N |
SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)Br |
Isomeric SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.